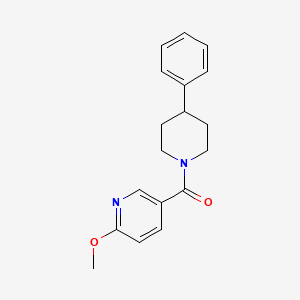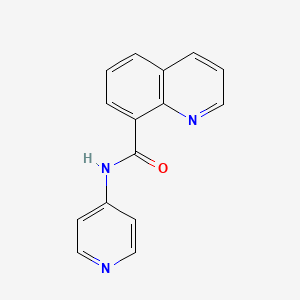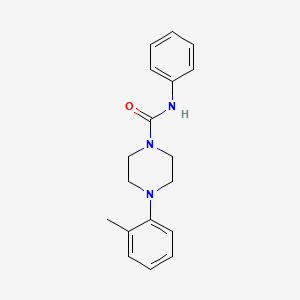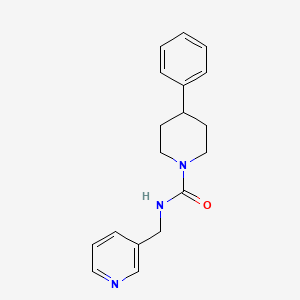![molecular formula C20H19F3N4O2S B7471041 N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)
N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied extensively in recent years for its potential therapeutic applications. This compound is classified as a kinase inhibitor, and it has been shown to have promising results in various preclinical studies.
科学研究应用
N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. One of the primary areas of research has been in the treatment of B cell malignancies. This compound has been shown to inhibit the growth and survival of malignant B cells, making it a potential treatment option for diseases such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide inhibits the activity of several kinases that are involved in the survival and proliferation of B cells. Specifically, it targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T cell kinase (ITK). By inhibiting these kinases, this compound prevents the activation of downstream signaling pathways that are necessary for the survival and proliferation of malignant B cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and survival of malignant B cells. Additionally, it has been shown to have anti-inflammatory effects, making it a potential treatment option for diseases such as rheumatoid arthritis and lupus.
实验室实验的优点和局限性
One of the primary advantages of N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide is its specificity for BTK and ITK. This specificity makes it a potentially safer treatment option than other kinase inhibitors that may target multiple kinases. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide. One area of research is in combination therapy with other drugs, such as monoclonal antibodies. Additionally, further studies are needed to determine the optimal dosing and administration of this compound. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has potential therapeutic applications in various diseases, particularly B cell malignancies. Its specificity for BTK and ITK makes it a potentially safer treatment option than other kinase inhibitors. Further research is needed to determine its optimal dosing, administration, and safety in humans.
合成方法
The synthesis of N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide involves several steps. The starting material is 2-(trifluoromethyl)piperidine, which is reacted with 2-bromoquinoxaline to form the intermediate compound. This intermediate is then reacted with 4-aminobenzenesulfonamide to form this compound. The overall yield of this synthesis method is approximately 35%.
属性
IUPAC Name |
N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2S/c21-20(22,23)14-7-6-12-27(13-14)19-18(24-16-10-4-5-11-17(16)25-19)26-30(28,29)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2,(H,24,26)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEXAECREABFAN-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)






![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)



